N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Scientific Research Applications
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Future Directions
The future directions in the research and development of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide” and related compounds could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . There is also potential for further exploration of the biological activity profiles of these compounds .
Mechanism of Action
Target of Action
The compound N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide is known to target acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, while LOX is involved in the metabolism of fatty acids.
Mode of Action
The compound interacts with its targets by inhibiting their activities. It has been found to inhibit Rab11A prenylation at a concentration of 25 μM . This inhibition can affect the function of Rab11A, a protein involved in intracellular trafficking. The compound also demonstrates inhibitory activities against AChE, BChE, and LOX .
Biochemical Pathways
The inhibition of AChE and BChE by the compound can affect the cholinergic system, which plays a key role in memory and cognition. This could potentially have implications for the treatment of neurodegenerative disorders like Alzheimer’s disease . The inhibition of LOX can affect the metabolism of fatty acids, which can have various downstream effects, including the modulation of inflammatory responses.
Pharmacokinetics
The compound’s inhibitory activities against ache, bche, and lox were evaluated using in vitro methods , suggesting that it may have good bioavailability
Result of Action
The compound’s action results in the inhibition of AChE, BChE, and LOX, which can have various molecular and cellular effects. For instance, most of the synthesized compounds demonstrated good AChE, BChE, and LOX inhibitory activities . In an in vitro anticancer assay, most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with 2-bromoacetophenone to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Comparison with Similar Compounds
Similar Compounds
- N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide
- N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide
Uniqueness
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide is unique due to its specific structural features, such as the nitro group and the imidazo[1,2-a]pyridine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(15-6-10-17(11-7-15)24(26)27)21-16-8-4-14(5-9-16)18-13-23-12-2-1-3-19(23)22-18/h1-13H,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYSWBXHFGARDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.